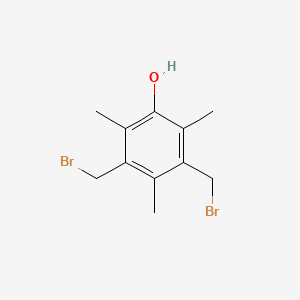
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol
Description
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol is an organic compound characterized by the presence of two bromomethyl groups and three methyl groups attached to a phenol ring. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.
Properties
Molecular Formula |
C11H14Br2O |
|---|---|
Molecular Weight |
322.04 g/mol |
IUPAC Name |
3,5-bis(bromomethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C11H14Br2O/c1-6-9(4-12)7(2)11(14)8(3)10(6)5-13/h14H,4-5H2,1-3H3 |
InChI Key |
SVAMWRLVURFKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CBr)C)O)C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(bromomethyl)-2,4,6-trimethylphenol typically involves the bromination of 2,4,6-trimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis(bromomethyl)-2,4,6-trimethylphenol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a building block for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(bromomethyl)toluene: Similar structure but lacks the hydroxyl group.
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol: Chlorine atoms instead of bromine.
3,5-Bis(bromomethyl)-1,4-oxaselenane: Contains an oxaselenane ring instead of a phenol ring.
Uniqueness
3,5-Bis(bromomethyl)-2,4,6-trimethylphenol is unique due to the presence of both bromomethyl and hydroxyl groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


